Sodium nitroprusside

Vue d'ensemble

Description

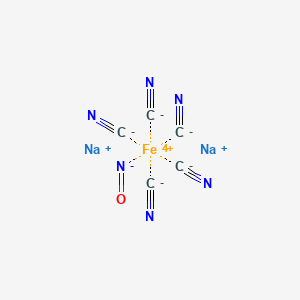

Sodium nitroprusside, with the chemical formula Na₂[Fe(CN)₅NO], is a red-colored sodium salt that dissolves in water or ethanol to give solutions containing the free complex dianion [Fe(CN)₅NO]²⁻ . It is widely known for its use as a potent vasodilator in medical applications, particularly for the rapid reduction of blood pressure in hypertensive emergencies .

Méthodes De Préparation

Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction can be represented as follows:

K4[Fe(CN)6]+6HNO3→H2[Fe(CN)5(NO)]+CO2+NH4NO3+4KNO3

This method is simple and yields a high purity product, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to form different iron complexes.

Substitution: It reacts with various ligands to form substituted complexes.

Reactions with Amines: This compound reacts with primary amines to form colored complexes, which are used in qualitative analysis.

Common reagents used in these reactions include nitric acid, sodium carbonate, and various amines. Major products formed include substituted nitroprusside complexes and colored complexes used in analytical chemistry .

Applications De Recherche Scientifique

Clinical Applications

1. Management of Acute Hypertensive Crises

Sodium nitroprusside is primarily indicated for the rapid reduction of blood pressure in hypertensive emergencies. It works by dilating blood vessels, which decreases systemic vascular resistance and lowers blood pressure quickly. The drug is administered intravenously, allowing for precise control over dosage and rapid titration to achieve desired hemodynamic effects .

2. Acute Heart Failure

In patients with acute decompensated heart failure (ADHF), SNP has shown significant benefits. A study involving patients with low-output heart failure indicated that those treated with SNP experienced improved hemodynamic parameters, including increased central venous pressure and pulmonary capillary wedge pressure, without an increase in renal dysfunction rates during hospitalization. The use of SNP was associated with lower all-cause mortality rates compared to controls .

3. Induction of Perioperative Hypotension

SNP is often used during surgical procedures to induce controlled hypotension, thereby minimizing blood loss. This application is particularly relevant in cardiac and vascular surgeries where maintaining optimal operating conditions is critical .

4. Off-Label Uses

Beyond its approved indications, SNP has several off-label applications:

- Acute ischemic stroke management: It may be used to control hypertension during acute ischemic events.

- Mitral regurgitation: SNP can reduce afterload in patients experiencing acute mitral regurgitation.

- Cardiogenic shock: It helps improve cardiac output in this critical condition.

- Aortic stenosis: SNP can provide acute preload reduction in select patients .

Emerging Applications

Recent research has highlighted additional roles for this compound beyond traditional uses:

1. Agricultural Applications

This compound has been studied for its effects on plant physiology, particularly in enhancing salinity tolerance in crops like soybean. Research demonstrated that SNP application improved morphological and physiological attributes under salinity stress, suggesting potential agricultural benefits .

2. Neuroprotective Effects

Emerging evidence suggests that SNP may have neuroprotective properties, particularly in the context of cerebrovascular accidents. Some studies indicate that it could help maintain cerebral blood flow following subarachnoid hemorrhage, although results have been mixed regarding its efficacy compared to other agents .

Case Studies

Case Study 1: Acute Heart Failure Management

In a review of patients with ADHF treated with SNP, significant improvements were noted in hemodynamic measurements during hospitalization. The study found that patients receiving SNP had higher rates of oral vasodilator prescriptions at discharge and lower mortality rates compared to those who did not receive the treatment .

Case Study 2: Perioperative Use

A clinical trial assessed the efficacy of SNP in inducing hypotension during elective surgeries. Results indicated that controlled hypotension facilitated surgical procedures by reducing intraoperative blood loss without significant adverse effects on patient outcomes .

Safety and Toxicity Considerations

While this compound is effective, it carries potential risks, particularly cyanide toxicity due to its metabolism. Clinical guidelines recommend careful monitoring of patients receiving SNP, especially those with renal impairment or prolonged infusions . Reports have documented serious adverse events related to cyanide toxicity, emphasizing the need for vigilant clinical oversight .

Mécanisme D'action

Sodium nitroprusside acts by releasing nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, causing relaxation of the smooth muscle and subsequent vasodilation . The molecular targets include hemoglobin, which converts this compound to cyanmethemoglobin and cyanide ions .

Comparaison Avec Des Composés Similaires

Sodium nitroprusside is unique due to its rapid onset of action and short duration of effect. Similar compounds include:

Sodium nitrite: Also a vasodilator but with a different mechanism of action.

Clevidipine: A calcium channel blocker used as an alternative to this compound for blood pressure management.

This compound’s ability to release nitric oxide and its rapid action make it particularly effective in acute medical situations .

Activité Biologique

Sodium nitroprusside (SNP) is a potent vasodilator that has been widely used in clinical settings, particularly for the management of acute heart failure and hypertensive emergencies. Its biological activity is primarily attributed to its ability to release nitric oxide (NO), which plays a crucial role in various physiological processes. This article provides a detailed overview of the biological activity of SNP, including its mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.

This compound acts as a donor of nitric oxide, which leads to vasodilation through the activation of guanylate cyclase. This enzyme catalyzes the conversion of GTP to cGMP, resulting in smooth muscle relaxation. The release of NO from SNP also contributes to the inhibition of platelet aggregation and modulation of immune responses.

Key Mechanisms:

- Vasodilation : SNP causes relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Inhibition of Platelet Aggregation : NO prevents platelet activation, reducing thrombus formation.

- Antimicrobial Activity : SNP exhibits bactericidal effects against various pathogens through the generation of reactive nitrogen species (RNS) that damage cellular components.

Therapeutic Applications

This compound is primarily used in the treatment of:

- Acute Heart Failure : SNP is effective in improving hemodynamic parameters in patients with acute decompensated heart failure. Studies have shown that patients treated with SNP experience significant reductions in NT-proBNP levels and improved clinical outcomes compared to controls .

- Hypertensive Crises : As a rapid-acting vasodilator, SNP is utilized in emergency settings to quickly reduce blood pressure.

- Neonatal Hypertension : Recent case reports indicate that SNP can be safely administered to neonates for managing hypertensive crises without significant adverse effects .

Case Study: Acute Heart Failure

A multicenter study involving 200 patients demonstrated that 66% achieved a significant reduction in NT-proBNP levels after SNP treatment. Responders had shorter hospital stays and lower rates of rehospitalization .

Biological Activity Against Microorganisms

This compound has shown notable antimicrobial properties. It disrupts microbial biofilms and exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The release of NO from SNP has been linked to cell lysis and biofilm dispersal in pathogens like Pseudomonas aeruginosa. .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Concentration (μM) | Effect |

|---|---|---|

| Pseudomonas aeruginosa | 10-40 | Inhibition of growth |

| Staphylococcus aureus | 20-80 | Cell lysis observed |

| Escherichia coli | 40-100 | Biofilm disruption |

Safety Profile and Toxicity

While this compound is generally safe for use, it carries risks related to cyanide toxicity due to its cyanide content. Monitoring serum thiocyanate levels is essential during prolonged administration. Adverse effects have been reported but are rare when used appropriately .

Case Study: Neonatal Use

In a case series involving neonates treated with high doses of SNP, no significant cyanide toxicity was observed despite some instances where serum cyanide levels rose . This highlights the importance of careful dosing and monitoring.

Propriétés

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECOKVKJVPMJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeN6Na2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-89-2 | |

| Record name | Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium pentacyanonitrosylferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.